

Ro 10-5824 Dihydrochloride as a Partial Agonist: A Technical Guide

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Compound of Interest

Compound Name: Ro 10-5824 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 10-5824 dihydrochloride is a potent and selective partial agonist for the dopamine D4 receptor.[1][2] This technical guide provides a comprehensive overview of its pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts targeting the dopamine D4 receptor.

Core Concepts: Partial Agonism at the Dopamine D4 Receptor

The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is primarily coupled to Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

As a partial agonist, Ro 10-5824 binds to the D4 receptor and elicits a response that is lower than that of a full agonist, such as dopamine. This property allows it to act as a modulator of dopaminergic signaling, potentially stabilizing the system by preventing both excessive stimulation and complete blockade of the receptor. This nuanced mechanism of action makes it a valuable tool for investigating the physiological roles of the D4 receptor and a promising lead compound for therapeutic development.



Quantitative Data

The following tables summarize the key quantitative parameters of **Ro 10-5824 dihydrochloride**'s interaction with dopamine receptors.

Table 1: Binding Affinity and Selectivity

Parameter	Value	Receptor Subtype(s)	Notes
Ki	5.2 nM	Human Dopamine D4	High affinity for the target receptor.[1][3]
Selectivity vs. D3	250-fold	Human Dopamine D3	Demonstrates significant selectivity over the D3 receptor. [1][3]
Selectivity vs. D1, D2, D5	>1000-fold	Human Dopamine D1, D2, D5	Exhibits high selectivity against other dopamine receptor subtypes.[1]

Table 2: In Vitro Functional Activity



Assay	Parameter	Value	Receptor Subtype	Notes
[³⁵ S]GTPyS Binding	EC50	205 nM	Human Dopamine D4	Demonstrates potency in activating G- protein signaling. [1][3]
[³⁵ S]GTPyS Binding	Maximal Induction	36% above basal	Human Dopamine D4	Confirms partial agonist activity, with a maximal response significantly lower than a full agonist.[1]

Table 3: In Vivo Behavioral and Electrophysiological Effects

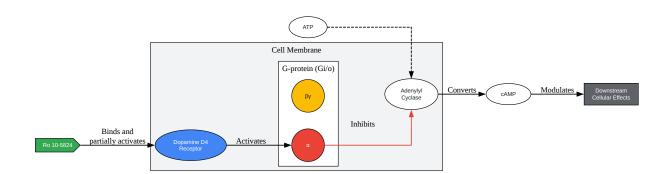


Experimental Model	Dosage	Effect	Notes
C57BL/6J Mice	10.0 mg/kg	Increased time spent exploring a novel object.	Suggests a role in modulating novelty-seeking behavior.[4]
Common Marmosets	3 mg/kg	Increased success rate in the Object Retrieval Detour (ORD) task.	Indicates improvement in executive function and cognitive flexibility.[5]
Common Marmosets	1 and 3 mg/kg	Increased baseline gamma band activity in the frontal cortex.	Suggests a mechanism for enhancing cognitive function through modulation of neural oscillations.[5]
C57BL/6J Mice & Common Marmosets	Various	No effect on spontaneous locomotion.	Highlights a specific effect on cognitive and exploratory behaviors without general motor stimulation.[1][5]

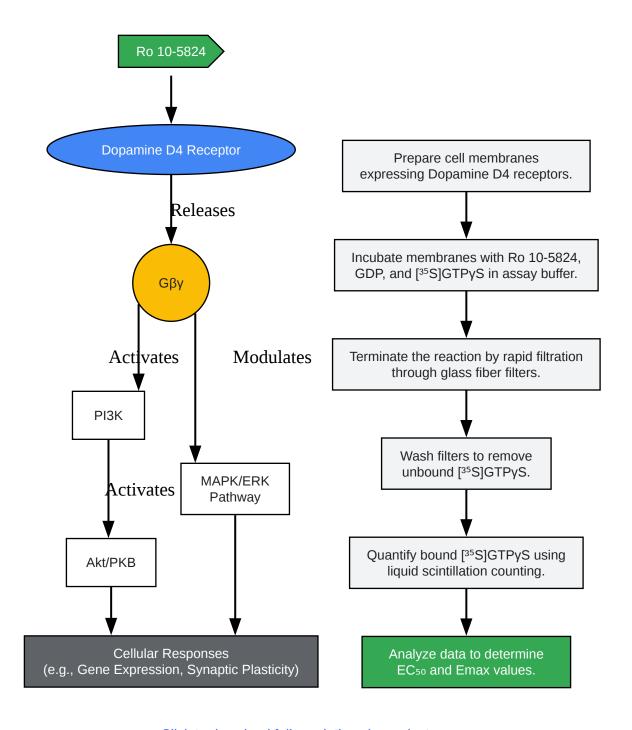
Signaling Pathways

Ro 10-5824, as a partial agonist at the dopamine D4 receptor, modulates downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Additionally, evidence suggests the involvement of the MAPK/ERK and Akt/PKB signaling pathways.









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